3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester
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Overview
Description
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is a complex organic compound with the molecular formula C17H23BN2O6 and a molecular weight of 362.19 g/mol . This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety and an oxazolo[4,5-b]pyridine core. It is typically a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and formamide but poorly soluble in water .
Preparation Methods
The synthesis of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester involves several steps. One common method includes the reaction of the appropriate oxazolo[4,5-b]pyridine derivative with a boronic acid pinacol ester under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic acid pinacol ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. Additionally, the oxazolo[4,5-b]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways .
Comparison with Similar Compounds
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a similar boronic acid pinacol ester moiety but features a pyrazole core instead of an oxazolo[4,5-b]pyridine core.
2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine-3(2H)-carboxylate: This compound is structurally similar but lacks the BOC protecting group.
Properties
IUPAC Name |
tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWKJKPFGKTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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